N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide
Description
N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with a methoxy group at the 6-position and a toluenesulfonyl moiety attached via an acetamide linker. Benzothiazole derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-11-3-6-13(7-4-11)25(21,22)10-16(20)19-17-18-14-8-5-12(23-2)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVPAXNWTKIYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide typically involves the following steps:
Benzothiazole Derivation: The starting material, benzothiazole, undergoes methoxylation to introduce the methoxy group at the 6-position.
Acetylation: The resulting 6-methoxy-benzothiazole is then acetylated to form N-(6-Methoxy-benzothiazol-2-yl)-acetamide.
Sulfonylation: Finally, the acetamide group is sulfonylated using toluene-4-sulfonyl chloride to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like toluene-4-sulfonyl chloride and various nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structure shares key motifs with other benzothiazole- and sulfonamide-containing derivatives. Notable comparisons include:
- Electron-Donating vs. Withdrawing Groups : The 6-methoxy group on the benzothiazole ring (electron-donating) contrasts with trifluoromethyl-substituted analogues (electron-withdrawing), which may alter binding affinity to targets like kinases or DNA .
- Sulfonyl Group Variations : The toluenesulfonyl moiety differs from quinazoline-sulfonyl groups in compound 40 (), which exhibited strong anticancer activity, suggesting sulfonyl group geometry and attached heterocycles critically influence potency .
Pharmacological Profiles
While direct data for the target compound are absent, insights can be extrapolated from analogues:
- Anticancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 40) showed IC₅₀ values below 10 µM against HCT-116 and MCF-7 cells, attributed to sulfonyl-mediated enzyme inhibition (e.g., topoisomerase II) . The toluenesulfonyl group in the target compound may similarly interact with enzymatic targets.
- Auxin-like Activity: Phenoxy acetamides like compound 533 () function as synthetic auxins, but the benzothiazole core in the target compound likely shifts its mechanism away from plant hormone mimicry .
Hypothesized Structure-Activity Relationships (SAR)
- Methoxy Position : The 6-methoxy group on benzothiazole may enhance metabolic stability compared to unsubstituted analogues.
- Toluenesulfonyl vs. Aryl Groups : The toluenesulfonyl moiety’s steric bulk and electron-deficient nature could favor interactions with hydrophobic enzyme pockets, contrasting with smaller aryl groups in auxin-like compounds .
Biological Activity
N-(6-Methoxy-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide group may contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole: The initial step involves the synthesis of 6-methoxybenzothiazole through cyclization reactions involving appropriate precursors.
- Sulfonylation: The benzothiazole compound is then sulfonylated using toluene-4-sulfonyl chloride.
- Acetamide Formation: Finally, acetamide linkage is created through reaction with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have focused on the anticancer properties of benzothiazole derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays using human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549, H1299) revealed:
- Cell Proliferation Inhibition: The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Apoptosis Induction: Flow cytometry analysis showed that treatment with the compound led to increased apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| A431 | 3.2 | 45 |
| A549 | 2.8 | 50 |
| H1299 | 3.0 | 48 |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies assessing the expression levels of inflammatory cytokines (IL-6 and TNF-α) in mouse monocyte macrophages (RAW264.7) demonstrated:
- Cytokine Inhibition: The compound significantly reduced IL-6 and TNF-α levels at concentrations as low as 1 μM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Membrane Interaction: The hydrophobic nature of the benzothiazole moiety allows for interaction with lipid membranes, potentially disrupting cellular processes.
- Signal Transduction Modulation: The compound may influence signaling pathways associated with cell proliferation and apoptosis.
Study on Antitumor Activity
In a recent study published in Frontiers in Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound was identified as one of the most promising candidates due to its ability to inhibit cancer cell proliferation and induce apoptosis effectively .
Anti-inflammatory Research
Another study highlighted the compound's ability to modulate inflammatory responses in macrophages, showing significant reductions in pro-inflammatory cytokines . This suggests potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
